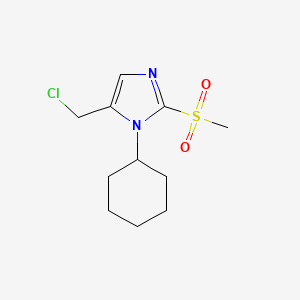

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole

Description

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole is a substituted imidazole derivative characterized by three key functional groups:

- Chloromethyl group at position 5, which enhances electrophilic reactivity for further functionalization.

- Cyclohexyl group at position 1, contributing to lipophilicity and steric bulk.

- Methanesulfonyl group at position 2, which stabilizes the molecule via electron-withdrawing effects and influences biological interactions.

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclohexyl-2-methylsulfonylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c1-17(15,16)11-13-8-10(7-12)14(11)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCPWTSQCTVISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(N1C2CCCCC2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-cyclohexyl-2-methanesulfonyl-1H-imidazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the imidazole ring or other functional groups can lead to different derivatives with altered properties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Chemistry

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole serves as a versatile building block in organic synthesis. It can be utilized in:

- Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The compound can be oxidized to introduce additional functional groups or reduced to create different derivatives with altered properties .

Biology

In biological research, this compound is valuable for studying:

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, aiding in the understanding of enzyme kinetics and mechanisms.

- Protein-Ligand Interactions : Its ability to form covalent bonds with nucleophilic sites on proteins makes it useful for probing protein functions and interactions .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials that require specific functional properties. Its application extends to the development of new materials with tailored characteristics suitable for various technological advancements .

Case Study 1: Enzyme Inhibition Studies

A study conducted on the enzyme carbonic anhydrase demonstrated that derivatives of this compound exhibited significant inhibitory effects. The mechanism involved covalent modification of the enzyme's active site, leading to a decrease in catalytic activity. This highlights its potential use in drug development targeting similar enzymes .

Case Study 2: Organic Synthesis Applications

In organic synthesis, researchers have successfully employed this compound to synthesize complex molecules through its unique reactivity profile. For example, it has been used as a precursor in synthesizing various biologically active imidazole derivatives, showcasing its utility as a building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key differences between the target compound and structurally related imidazole derivatives:

*Calculated based on molecular formulas.

Comparison with Analogous Pathways:

- Nitroimidazoles : Synthesized via nitration (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole uses SOCl₂ for chlorination and nitration for prodrug activation .

- Benzimidazoles : Utilize multi-step substitutions (e.g., chlorosulfonation, cyclization with triphosgene) for sulfonyl group introduction, as in and .

Key Trends:

Methoxy groups (e.g., in 3,4-dimethoxyphenylethyl derivatives) improve aqueous solubility .

Stability :

- Methanesulfonyl groups are more stable under physiological conditions compared to nitro groups, which require enzymatic reduction for activation .

Biological Activity :

Biological Activity

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors, such as 1-cyclohexyl-2-methanesulfonyl-1H-imidazole, with chloromethylating agents like chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) to yield the desired compound.

Key Synthetic Route

- Reactants : 1-Cyclohexyl-2-methanesulfonyl-1H-imidazole + Chloromethylating agent

- Catalyst : Strong acid (e.g., HCl)

- Conditions : Controlled temperature and atmosphere

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, resulting in inhibition or modification of their activity. The methanesulfonyl group enhances solubility and reactivity, facilitating interactions with biological molecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 30 µg/mL |

| Bacillus subtilis | 25 µg/mL |

| Pseudomonas aeruginosa | 35 µg/mL |

These results indicate that the compound exhibits moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. It shows potential as an inhibitor for various enzymes, including urease and acetylcholinesterase. The inhibition mechanism involves the formation of covalent bonds with active site residues, leading to decreased enzymatic activity .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of imidazole derivatives, including this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess efficacy, revealing that compounds with similar structures exhibited varying degrees of antibacterial potency .

Case Study 2: Enzyme Interaction

Research involving docking studies has elucidated the interaction patterns between this compound and target enzymes. The binding affinity was assessed using molecular docking simulations, which indicated that the chloromethyl group plays a crucial role in enhancing binding interactions with nucleophilic residues in enzyme active sites .

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole?

Methodological Answer: The synthesis of this compound can be optimized using reflux conditions with polar aprotic solvents like dimethylformamide (DMF) and acid catalysts such as p-toluenesulfonic acid (p-TSA). For example, demonstrates that refluxing at 100°C in DMF with p-TSA facilitates cyclization and substitution in imidazole derivatives . Additionally, highlights the use of ammonium acetate and glacial acetic acid under reflux for imidazole ring formation, suggesting that controlling stoichiometric ratios (e.g., 1:2 molar ratio of benzyl precursors to aldehydes) and reaction time (3–6 hours) is critical for yield optimization .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- Spectroscopy: Infrared (IR) spectroscopy can confirm functional groups (e.g., sulfonyl or chloromethyl stretches), while nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves substituent positions and cyclohexyl ring conformation .

- Elemental Analysis: Compare calculated vs. experimental C/H/N percentages to verify purity (e.g., ±0.3% deviation) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the chloromethyl and methanesulfonyl groups be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For instance:

- Chloromethyl Placement: Use directing groups (e.g., electron-withdrawing substituents) to favor substitution at the 5-position. shows that halogenated aryl substituents enhance reactivity at specific sites .

- Methanesulfonyl Introduction: Sulfonation via methanesulfonyl chloride in basic conditions (e.g., pyridine) at 0–5°C minimizes side reactions, as demonstrated in analogous imidazole sulfonations in .

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) can arise from impurities or tautomerism. Strategies include:

- Cross-Validation: Compare experimental data with literature values for structurally similar compounds. For example, reports melting points and purity thresholds for chloromethyl-substituted heterocycles, aiding in benchmarking .

- Advanced Techniques: Employ X-ray crystallography (as in ) to unambiguously confirm stereochemistry and weak intermolecular interactions (e.g., C–H⋯S or π-stacking) that may affect spectral interpretations .

Q. What stabilization strategies are recommended for the reactive chloromethyl group during derivatization?

Methodological Answer: The chloromethyl group is prone to hydrolysis or elimination. Mitigation approaches include:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent moisture ingress .

- Low-Temperature Protocols: Perform substitutions at 0–10°C to slow degradation, as seen in ’s handling of labile intermediates .

- Protecting Groups: Temporarily mask the chloromethyl moiety with tert-butyldimethylsilyl (TBS) groups, later removed via fluoride ions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities and electronic properties:

- Docking Studies: illustrates how imidazole derivatives (e.g., compound 9c) bind to enzymatic active sites, guiding structural modifications for improved interactions .

- DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability, as applied to thiophene-substituted imidazoles in .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s melting point or solubility be reconciled?

Methodological Answer: Discrepancies may arise from polymorphic forms or purity variations. To resolve:

- Reproduce Conditions: Replicate synthesis and purification steps (e.g., recrystallization solvents) from conflicting studies. specifies methanol recrystallization for analogous imidazoles, which impacts crystal packing .

- Differential Scanning Calorimetry (DSC): Compare thermal profiles to identify polymorphs or solvates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.